molecular formula C16H13NO B8539721 2-(3-Methoxyphenyl)quinoline

2-(3-Methoxyphenyl)quinoline

Cat. No. B8539721
M. Wt: 235.28 g/mol
InChI Key: OTBNQLCJRDTPPD-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)quinoline is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)quinoline

InChI

InChI=1S/C16H13NO/c1-18-14-7-4-6-13(11-14)16-10-9-12-5-2-3-8-15(12)17-16/h2-11H,1H3

InChI Key

OTBNQLCJRDTPPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromoquinoline (3.19 g, 15.3 mmol, 1.0 eq), 3-methoxyphenyl boronic acid (2.79 g, 18.4 mmol, 1.2 eq) and K2CO3 (4.65 g, 33.7 mmol, 2.2 eq) were added to a dry 100 mL three-necked flask equipped with a magnetic stir bar and a condenser. Then the flask was evacuated and back-filled with nitrogen. The evacuation and back-fill procedure was repeated twice. Then solvent DME (38 mL), EtOH (12 mL) and H2O (17 mL) were added under nitrogen. The mixture was bubbled with nitrogen for 20 minutes and then Pd(PPh3)4 (0.53 g, 0.46 mmol, 0.03 eq) was added. The flask was then placed into an oil bath and heated to reflux (90-95° C.). The reaction was monitored by TLC, and about 19 hours later the starting material 2-bromoquinoline was consumed completely. Then the mixture was cooled to ambient temperature. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and then dried over sodium sulfate, and filtered and washed with ethyl acetate. The filtrate was concentrated and the residue was purified through column chromatography on silica gel using hexane and ethyl acetate (10:1) as an eluent to obtain the desired product 2-(3-methoxyphenyl)quinoline as a yellow liquid (3.76 g), which was used directly for the next step. A solution of the yellow liquid (3.75 g) in hydrogen bromide acid (25 mL, 48%) refluxed (110-120° C.) for 18 hours in an atmosphere of nitrogen. Then the mixture was cooled to ambient temperature and neutralized with a solution of K2CO3 in water until there was no gas to generate. Then the precipitate was filtered off and washed with water several times. The brown solid was dried in air under reduced pressure and product 3-(quinolin-2-yl)phenol 3.68 g was obtained. 1H NMR (DMSO-d6, 400 MHz): δ 6.74 (dd, J=8.0, 2.4 Hz, 1H), 7.18 (t, J=8.0 Hz, 1H), 7.43-7.48 (m, 3H), 7.65 (t, J=7.6 Hz, 1H), 7.86 (d, J=7.6 Hz, 1H), 7.92 (t, J=8.0 Hz, 2H), 8.37 (d, J=8.4 Hz, 1H), 9.52 (bs, 1H).
Quantity
3.19 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloroquinoline (5.38 g, 32.9 mmol), and 3-methoxyphenylboronic acid (6.0 g, 39.5 mmol) were dissolved in 130 mL of ethylene glycol dimethyl ether. To the solution was added 44 mL of water of a 2M K2CO3 solution followed by triphenylphosphine (0.86, g 3.29 mmol) and palladium(II) acetate (0.184 g, 0.82 mmol,). The reaction mixture was stirred at reflux under N2 atmosphere overnight. The reaction mixture was cooled and the aqueous layer discarded. An additional 200 mL of ethyl acetate was added and the solvent was washed twice with 150 mL portions of brine. The organic layer was dried with anhydrous sodium sulfate, filtered and evaporated. The crude product was purified by column chromatography on a silica gel column using 20% ethyl acetate/hexanes as the eluants. The pure fraction was collected and the solvent was reduced to give 2-(3-methoxyphenyl)quinoline (7.90 g, 94.8% yield).
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.184 g
Type
catalyst
Reaction Step Three
Quantity
3.29 mmol
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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